molecular formula C11H8O3 B1678898 プランバギン CAS No. 481-42-5

プランバギン

カタログ番号: B1678898
CAS番号: 481-42-5
分子量: 188.18 g/mol
InChIキー: VCMMXZQDRFWYSE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Anticancer Properties

Plumbagin exhibits potent anticancer activity across various cancer types, including breast, colon, gastric, and ovarian cancers. Its effectiveness is attributed to multiple mechanisms that disrupt cancer cell survival and proliferation.

Gastric Cancer

A study demonstrated that plumbagin significantly reduced the viability of gastric cancer cells (SGC-7901) with an IC50 value of 19.12 μmol/L. The compound not only induced apoptosis but also enhanced the sensitivity of these cells to conventional chemotherapeutics like cisplatin .

Colon Cancer

In HCT116 colon cancer cells, plumbagin was found to induce G1 phase arrest while promoting apoptosis through reactive oxygen species (ROS) formation. The compound exhibited a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent for colon cancer treatment .

Ovarian Cancer

Plumbagin demonstrated significant antitumor effects in ovarian cancer models by inhibiting cell proliferation and angiogenesis. In vivo studies showed tumor regression in mice treated with plumbagin, correlating with reduced expression of Ki67 and CD31 markers associated with tumor growth and vascularization .

Pharmaceutical Applications

The pharmaceutical applications of plumbagin are being explored through innovative drug delivery systems that enhance its bioavailability and therapeutic efficacy.

Liposomal Drug Delivery Systems

Liposomal formulations have been developed to encapsulate plumbagin, improving its stability and reducing systemic toxicity. These systems leverage the biocompatibility of liposomes to deliver plumbagin directly to tumor sites, enhancing its anticancer effects while minimizing side effects associated with traditional chemotherapy .

Summary Table: Key Findings on Plumbagin's Anticancer Effects

Cancer TypeMechanism of ActionIC50 ValueReference
Gastric CancerInduces apoptosis via NF-κB inhibition19.12 μmol/L
Colon CancerG1 phase arrest; promotes apoptosis5-10 μmol/L
Ovarian CancerInhibits proliferation; anti-angiogenesisNot specified
Breast CancerDelays tumor growth; enhances apoptosis14.7 μmol/L

作用機序

プランバギンは、複数の分子標的と経路を通じて効果を発揮します。

類似の化合物との比較

プランバギンは、ユグロンやメナジオンなどの他の化合物を含むナフトキノンファミリーに属しています . これらの化合物と比較して、プランバギンは独自の生物学的活性を示しています。

類似の化合物

プランバギンの独自の生物活性と治療の可能性の組み合わせは、さまざまな分野におけるさらなる研究開発のための有望な候補となっています。

準備方法

合成経路と反応条件

プランバギンは、さまざまな化学経路で合成できます。 一般的な方法の1つは、2-メチル-1,4-ナフトキノンを酸性条件下でヒドロキシルアミン塩酸塩と環化させて目的の生成物を生成することです . 別の方法には、硫酸の存在下で過マンガン酸カリウムを使用して2-メチル-1,4-ナフトキノンを酸化する方法があります .

工業生産方法

プランバギンの工業生産は、植物源、特にツルナ(Plumbago zeylanica)の根からの抽出が一般的です . 抽出プロセスは、通常、植物材料を乾燥および粉砕し、エタノールまたはメタノールなどの有機溶媒による溶媒抽出を行うことから始まります。 その後、粗抽出物をクロマトグラフィー技術を使用して精製し、プランバギンを単離します .

化学反応解析

反応の種類

プランバギンは、以下の化学反応を起こします。

一般的な試薬と条件

生成される主要な生成物

科学研究への応用

プランバギンは、その潜在的な治療用途について広く研究されています。

類似化合物との比較

生物活性

Plumbagin, a naturally occurring naphthoquinone derived from the roots of Plumbago zeylanica and other species, exhibits a wide range of biological activities that have garnered significant attention in pharmacological research. This article provides a comprehensive overview of the biological activities of plumbagin, including its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, supported by recent research findings and case studies.

Anticancer Activity

Plumbagin has demonstrated potent anticancer effects across various cancer cell lines. Its mechanisms of action include:

  • Induction of Apoptosis : Plumbagin triggers apoptosis in cancer cells by activating intrinsic pathways, primarily through the generation of reactive oxygen species (ROS) and the inhibition of key survival signaling pathways such as NF-κB and STAT3 .
  • Cell Cycle Arrest : Research indicates that plumbagin induces G2/M phase arrest in esophageal cancer cells (ESCC), leading to reduced cell proliferation . For instance, a study showed a significant increase in G2/M phase cells after 12 hours of treatment with plumbagin, correlating with decreased cell viability .
  • Anti-Metastatic Properties : Plumbagin has been shown to inhibit cancer cell invasion and metastasis through various molecular pathways, including the suppression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF) expression .

Table 1: Summary of Anticancer Effects of Plumbagin

Cancer TypeMechanism of ActionReference
Esophageal CancerInduces apoptosis and G2/M arrest
Breast CancerInhibits cell proliferation and induces apoptosis
Colon CancerReduces cell survival via ROS generation
Prostate CancerInhibits EGFR and Stat3 signaling pathways

Antimicrobial Activity

Plumbagin exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Key findings include:

  • Inhibition of Pathogen Growth : Plumbagin has shown effective antimicrobial activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) as low as 1.56 µg/ml for S. aureus and 0.78 µg/ml for C. albicans .
  • Biofilm Disruption : Studies reveal that plumbagin can prevent biofilm formation and disperse existing biofilms formed by these pathogens, enhancing its potential as an antimicrobial agent .

Table 2: Antimicrobial Efficacy of Plumbagin

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus1.56 µg/ml
Candida albicans0.78 µg/ml
Mixed InfectionEffective in preventing biofilm formation

Anti-inflammatory Activity

Plumbagin also exhibits anti-inflammatory properties, which are crucial in managing chronic inflammatory diseases. It has been shown to:

  • Reduce Pro-inflammatory Cytokines : Plumbagin inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α, thereby mitigating inflammation in various models .
  • Modulate Immune Response : The compound influences immune responses by regulating macrophage activation and cytokine release, making it a potential therapeutic agent for inflammatory conditions.

Case Studies

Several studies have highlighted the therapeutic potential of plumbagin:

  • Esophageal Cancer Study : A study evaluated the effects of plumbagin on ESCC both in vitro and in vivo, demonstrating significant tumor volume reduction without systemic toxicity .
  • Colon Cancer Research : Another investigation focused on HCT116 colon cancer cells, revealing that plumbagin effectively induces apoptosis and regulates cell cycle progression through oxidative stress mechanisms .
  • Antimicrobial Efficacy Evaluation : A study using a Drosophila melanogaster model showed that treatment with plumbagin significantly increased survival rates in flies infected with S. aureus and C. albicans, underscoring its potential as an antimicrobial agent .

特性

IUPAC Name

5-hydroxy-2-methylnaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c1-6-5-9(13)10-7(11(6)14)3-2-4-8(10)12/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMMXZQDRFWYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C1=O)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075413
Record name 1,4-Naphthalenedione, 5-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481-42-5
Record name Plumbagin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=481-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Plumbagin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Plumbagin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17048
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Plumbagin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236613
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Naphthalenedione, 5-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-2-methyl-1,4-naphthoquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.882
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PLUMBAGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAS4TBQ4OQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Eppendorf tubes containing either 25 mg of CPPD or 1 uM fMLP (with 0.5 uM cytochalasin B) were maintained at 37° C. To the tubes were added 0.5 mL of cells at 37° C. followed by shaking to initiate the reactions. At appropriate times, tubes were centrifuged at 10,000× g for 10 s and 0.4 mL of supernatant was stored at −20° C. for later assay. Myeloperoxidase (MPO) activity was measured by the increase in absorbance at 450 nm that accompanies the oxidation of o-dianisidine. Dianisidine (7.8 mg) was dissolved in 100 mL of 0.1 M citrate buffer, pH 5.5 and to a 1 mL cuvette were added 0.89 mL of the dianisidine solution, followed by 50 mL of 1% Triton X 100, 10 mL of 0.05% hydrogen peroxide and 50 mL of crystal-cell supernatant. MPO activity was determined from the change in absorbance (450 nm) per minute, (ΔA450), using the following relationship: Dianisidine oxidation (nmol/min)=50 ΔA450
Name
fMLP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.8 mg
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0.89 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
[Compound]
Name
crystal-cell
Quantity
50 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Plumbagin
Reactant of Route 2
Plumbagin
Reactant of Route 3
Plumbagin
Reactant of Route 4
Plumbagin
Reactant of Route 5
Plumbagin
Reactant of Route 6
Plumbagin
Customer
Q & A

Q1: What are the primary molecular targets of plumbagin?

A1: Plumbagin interacts with a diverse range of molecular targets, contributing to its pleiotropic effects. Key targets include:

  • Transcription factors: Notably, plumbagin inhibits the activity of NF-κB [, , , ], STAT3 [, , , , ], and FOXM1 [].
  • Signaling pathways: It modulates several signaling cascades, including PI3K/AKT/mTOR [, , , ], MAPK (JNK, p38, ERK) [, , , ], and Wnt/β-catenin [, ].
  • Cellular proteins: Plumbagin interacts with tubulin [, ], disrupting microtubule dynamics. It also affects the expression and function of proteins like p53 [, , ], Bcl-2 family members [, , ], and caspases [, ].
  • Ion channels: Plumbagin inhibits both Ca2+-activated chloride channels (CaCC) and cystic fibrosis transmembrane conductance regulator (CFTR) channels [].

Q2: How does plumbagin's interaction with these targets translate into its observed biological effects?

A2: Plumbagin's interaction with these targets influences various cellular processes, leading to its observed effects:

  • Anti-proliferative activity: Inhibition of proliferation is linked to cell cycle arrest, particularly in the G2/M phase [, , ], and induction of apoptosis [, , , , , , ] in various cancer cell lines. These effects are mediated through modulation of cell cycle regulators, pro-apoptotic proteins (Bax), and apoptotic pathways.
  • Anti-inflammatory activity: Plumbagin suppresses inflammation by inhibiting the NF-κB pathway, thereby reducing the production of inflammatory cytokines such as TNF-α, IL-6, and IL-8 [, , ].
  • Anti-metastatic activity: Plumbagin inhibits the invasion and migration of cancer cells [, , ], potentially by suppressing matrix metalloproteinase (MMP) expression and modulating epithelial-mesenchymal transition (EMT) [, ].
  • Antioxidant activity: Plumbagin exhibits both pro-oxidant and antioxidant effects depending on the context. It can induce ROS production leading to cell death in cancer cells [, ], while in other contexts, it can activate the Nrf2 pathway, promoting the expression of antioxidant enzymes [, ].

Q3: What is the chemical structure and formula of plumbagin?

A3: Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) is a bicyclic naphthoquinone with the molecular formula C11H8O3.

Q4: What are the key spectroscopic characteristics of plumbagin?

A4: Spectroscopic data is crucial for identifying and characterizing plumbagin:

    Q5: What is known about the stability of plumbagin under various conditions?

    A5: Plumbagin's stability is influenced by factors such as temperature, pH, light exposure, and the presence of oxidizing agents. Studies exploring specific stability profiles under different conditions would be valuable.

    Q6: What are the challenges and strategies for formulating plumbagin to improve its stability, solubility, or bioavailability?

    A6: Plumbagin exhibits limited water solubility, potentially hindering its bioavailability. Formulation strategies to address this issue include:

    • Nanoemulsions: Plumbagin-loaded nanoemulsions have shown improved stability, controlled release, and enhanced antiproliferative activity against prostate cancer cells [].

    Q7: What evidence supports the anticancer activity of plumbagin in preclinical models?

    A7: Numerous studies demonstrate plumbagin's anticancer effects in vitro and in vivo:

    • In vitro studies: Plumbagin inhibits proliferation, induces apoptosis, and suppresses invasion in various cancer cell lines, including lung cancer [, , ], breast cancer [, , ], liver cancer [, , ], and others [, , , ].
    • In vivo studies: Plumbagin reduces tumor growth in xenograft models of lung cancer [], breast cancer [], and other cancers. It also demonstrates protective effects in models of liver fibrosis [, ], arthritis [], and spinal cord injury [].

    Q8: What is the safety profile of plumbagin based on current research?

    A8: While plumbagin shows promising therapeutic potential, further research is necessary to establish its safety profile comprehensively.

    • Toxicity studies: In vivo studies suggest that plumbagin can induce toxicity at high doses. For example, in a study on pregnant rats, plumbagin administration caused a reduction in body weight and abortifacient effects [].

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。